molecular formula C10H10N2O B1597669 3-(2-Methoxyphenyl)-1H-pyrazole CAS No. 59843-63-9

3-(2-Methoxyphenyl)-1H-pyrazole

Cat. No. B1597669
CAS RN: 59843-63-9
M. Wt: 174.2 g/mol
InChI Key: KLPGJCMICASHKV-UHFFFAOYSA-N
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Description

Phenolic compounds like “3-(2-Methoxyphenyl)-1H-pyrazole” are made of one or more hydroxyl groups directly attached to one or more aromatic rings . They have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma .


Synthesis Analysis

The synthesis of similar compounds often involves refluxing with a base such as potassium hydroxide in a mixture of water and an alcohol, followed by acidification and extraction .


Molecular Structure Analysis

The molecular structure of phenolic compounds is often analyzed using spectroscopic techniques such as 1H NMR, 13C NMR, and Fourier-transform infrared (FT-IR) spectroscopy .


Chemical Reactions Analysis

Phenolic compounds can undergo a variety of chemical reactions, including ester formation, glycosylation, ether formation, and oxidation .


Physical And Chemical Properties Analysis

Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma. Their diverse chemical structure defines their characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .

Scientific Research Applications

Environmental Science

Lastly, 3-(2-Methoxyphenyl)-1H-pyrazole could be studied for its environmental fate and behavior. Understanding its degradation products and pathways is essential for assessing its environmental impact, especially if used in agricultural applications.

Each of these fields offers a unique perspective on the applications of 3-(2-Methoxyphenyl)-1H-pyrazole , highlighting its importance and versatility in scientific research. While the search results provided some information on related compounds, the specific applications for 3-(2-Methoxyphenyl)-1H-pyrazole were extrapolated based on the chemical structure and common uses of similar compounds .

Safety and Hazards

While specific safety data for “3-(2-Methoxyphenyl)-1H-pyrazole” is not available, it’s generally recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation when handling similar compounds .

properties

IUPAC Name

5-(2-methoxyphenyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-13-10-5-3-2-4-8(10)9-6-7-11-12-9/h2-7H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPGJCMICASHKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371583
Record name 3-(2-Methoxyphenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methoxyphenyl)-1H-pyrazole

CAS RN

59843-63-9
Record name 3-(2-Methoxyphenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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